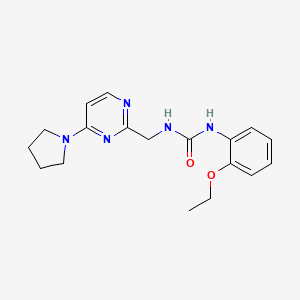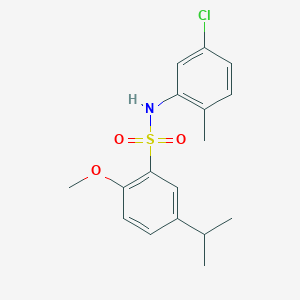
N-(5-chloro-2-methylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPD101" and is a sulfonamide derivative that has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of CMPD101 is related to its ability to inhibit the activity of specific enzymes, including carbonic anhydrases and matrix metalloproteinases. These enzymes play a critical role in various physiological processes, including tumor growth, inflammation, and neurological function. By inhibiting the activity of these enzymes, CMPD101 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CMPD101 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of tumor growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. Additionally, CMPD101 has been shown to have low toxicity and high selectivity for its target enzymes, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMPD101 in laboratory experiments include its high purity, low toxicity, and high selectivity for its target enzymes. However, limitations of using CMPD101 in laboratory experiments include its limited solubility in aqueous solutions and its high cost.
Orientations Futures
There are several future directions for the research and development of CMPD101. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential therapeutic applications in other diseases. Additionally, the development of novel analogs of CMPD101 may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of CMPD101 involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-5-(propan-2-yl)phenol in the presence of a base. This reaction results in the formation of CMPD101 as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
CMPD101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMPD101 has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Inflammation research has shown that CMPD101 can reduce inflammation by inhibiting the activity of certain enzymes. In neurological disorders research, CMPD101 has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-11(2)13-6-8-16(22-4)17(9-13)23(20,21)19-15-10-14(18)7-5-12(15)3/h5-11,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVALCZKNRSSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


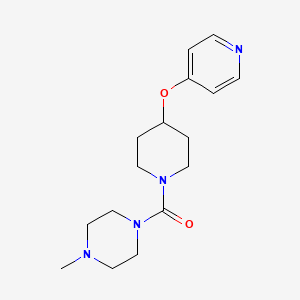
![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)

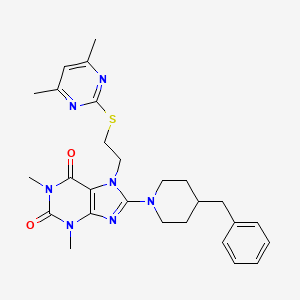

![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
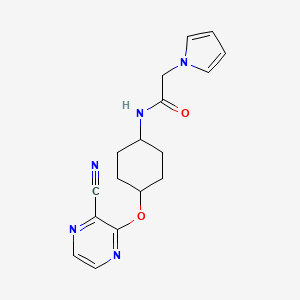

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
